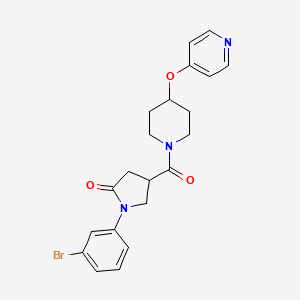

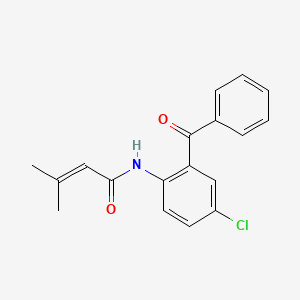

1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, commonly known as BPIP, is a chemical compound that has been extensively researched for its potential therapeutic applications. BPIP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Aplicaciones Científicas De Investigación

Hydrogen-Bonding Patterns in Enaminones

Research on compounds structurally related to 1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has shown that they exhibit interesting hydrogen-bonding patterns. These compounds, including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues, are characterized by intra- and intermolecular hydrogen bonding, which contributes to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. They also feature weak C-H...Br interactions that link molecules into chains, as well as additional weak Br...O, C-H...pi, and C-H...O interactions, further stabilizing the crystal structures (Balderson et al., 2007).

Synthesis Methods and Structural Analysis

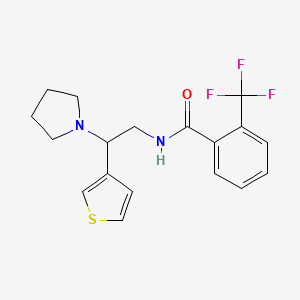

A simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significant importance in medicinal chemistry, has been developed. This method offers a more straightforward approach compared to the complex, six-stage modification of 3-hydroxypiperidine previously known. This advancement highlights the growing interest in developing efficient synthesis methods for compounds related to 1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one (Smaliy et al., 2011).

Antibacterial Activity of Derivatives

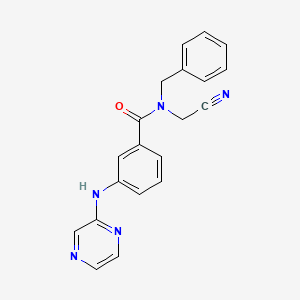

Research has been conducted on the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, which are closely related to the compound . These derivatives have shown promising results against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. This indicates the potential of these compounds in the field of antimicrobial research (Bogdanowicz et al., 2013).

Synthesis of N-heterocycles

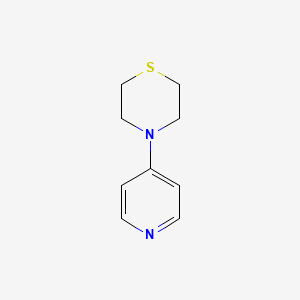

The intramolecular amidoseleniation of N-alkenyl imidates has been used to afford pyrrolidine and piperidine derivatives, which are structurally related to the compound in focus. This reaction proceeds under neutral conditions and results in good to excellent yields. It represents a novel approach for the synthesis of N-heterocycles, highlighting the versatility and potential applications of these compounds in various fields (Terao et al., 1986).

Propiedades

IUPAC Name |

1-(3-bromophenyl)-4-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O3/c22-16-2-1-3-17(13-16)25-14-15(12-20(25)26)21(27)24-10-6-19(7-11-24)28-18-4-8-23-9-5-18/h1-5,8-9,13,15,19H,6-7,10-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHGYPQXABMERW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2687666.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2687669.png)

![1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline](/img/structure/B2687681.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2687683.png)